3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Description
3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that features a unique combination of benzodioxole, benzofuran, and pyrazolopyridine moieties
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-2-4-19-14(3-1)9-16(28-19)11-25-8-7-18-17(12-25)22(24-23-18)15-5-6-20-21(10-15)27-13-26-20/h1-6,9-10H,7-8,11-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDGFFGPDGILBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2C3=CC4=C(C=C3)OCO4)CC5=CC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Benzofuran Moiety: This involves the cyclization of phenol derivatives with aldehydes or ketones.
Construction of the Pyrazolopyridine Core: This can be synthesized through the condensation of hydrazine derivatives with pyridine carboxaldehydes.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and benzofuran moieties.
Reduction: Reduction reactions can occur at the pyrazolopyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
The compound might exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. Research in this area would focus on understanding its interaction with biological targets.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features might allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic development.
Industry
In the material science industry, this compound could be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced composites.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine: Lacks the benzofuran moiety.
5-(1-Benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine: Lacks the benzodioxole moiety.
3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine: Similar structure but with different substitution patterns.
Uniqueness
The uniqueness of 3-(1,3-Benzodioxol-5-yl)-5-(1-benzofuran-2-ylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine lies in its combination of three distinct moieties, which might confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
